2-Heptanethiol

Description

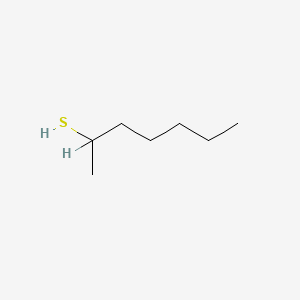

Structure

3D Structure

Properties

IUPAC Name |

heptane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZNOIJJVKASGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978461 | |

| Record name | Heptane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Pungent, sulfureous odour | |

| Record name | 2-Heptanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1652/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Heptanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1652/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.839-0.844 | |

| Record name | 2-Heptanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1652/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

628-00-2 | |

| Record name | 2-Heptanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Heptanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD4W307RIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Heptanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Significance and Context of Organosulfur Compounds in Chemical Science

Organosulfur compounds, which are organic compounds containing sulfur, are significant in many areas of chemical science. wikipedia.org They are found in nature and are essential for life. For example, the amino acids cysteine and methionine are organosulfur compounds. wikipedia.org Many important medicines, like penicillin and sulfa drugs, also contain sulfur. wikipedia.org

The unique chemical properties of sulfur, such as its various oxidation states and its ability to react in many ways, allow these compounds to be part of important biological reactions. nih.govmdpi.com Organosulfur compounds are involved in biosynthesis, metabolism, and protecting cells from damage. nih.govmdpi.com In the body, thiols, a type of organosulfur compound, are important for how proteins are structured and how they work. creative-proteomics.com They are also key in protecting cells from damage caused by oxidation. creative-proteomics.com

In the field of chemical research, organosulfur compounds are used to create new compounds. britannica.com They are important in making pharmaceuticals, agricultural chemicals, and new materials. creative-proteomics.comresearchgate.net For example, some organosulfur compounds are being studied for their ability to activate the Nrf2 pathway, which helps protect cells from stress and inflammation. nih.govmdpi.com Thiols are also used in nanotechnology to create self-assembled monolayers on gold surfaces. wikipedia.org

Historical Perspective of 2 Heptanethiol Discovery and Initial Structural Characterization

2-Heptanethiol was first identified as a natural compound in red and green bell peppers. imreblank.chnih.gov Its chemical structure was determined using modern analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. imreblank.chnih.gov The identification was confirmed by synthesizing the compound in a lab and comparing its properties to the natural substance. imreblank.chnih.gov

Historically, the characterization of thiols and other organosulfur compounds relied on a variety of techniques. Early methods would have included elemental analysis to determine the empirical formula and boiling point measurements. As technology advanced, spectroscopic methods became crucial. Infrared (IR) spectroscopy would have been used to identify the sulfhydryl (-SH) group, a key feature of thiols. sav.sk Later, the development of mass spectrometry and NMR spectroscopy allowed for more detailed structural analysis, making it possible to precisely determine the arrangement of atoms in the molecule, as was done for this compound. imreblank.chnih.govnih.gov The synthesis of this compound has been achieved by reacting 2-heptanol (B47269) with p-toluenesulfonyl chloride, followed by a reaction with either sodium hydrogen sulfide (B99878) or potassium thioacetate (B1230152) and then reduction. imreblank.ch

Overview of Current Research Landscape and Emerging Areas for 2 Heptanethiol

Stereoselective Synthesis of Enantiopure this compound

The production of enantiopure this compound is crucial for applications where specific stereochemistry is required. Methodologies to achieve this often involve the use of chiral starting materials or asymmetric catalytic processes.

Strategies Utilizing Chiral Precursors (e.g., Enantiopure 2-Heptanol)

A common and effective strategy for synthesizing enantiopure this compound involves starting with a commercially available chiral precursor, such as (R)- or (S)-2-heptanol. imreblank.chnih.govacs.org This approach leverages the existing stereocenter of the alcohol to produce the corresponding enantiomerically pure thiol.

The synthesis typically proceeds in a multi-step sequence: imreblank.ch

Activation of the Hydroxyl Group: The hydroxyl group of the enantiopure 2-heptanol (B47269) is first converted into a better leaving group. A common method is tosylation, where the alcohol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. imreblank.chimreblank.ch

Nucleophilic Substitution: The resulting tosylate then undergoes nucleophilic substitution with a sulfur-containing nucleophile.

A frequently employed method involves a two-step sequence of thioacetylation followed by reduction. imreblank.ch In this process, the tosylate is reacted with a thioacetate (B1230152) salt, such as potassium thioacetate (KSAc), to form an intermediate thioester, 2-(acetylthio)heptane. imreblank.ch Subsequent reduction of this thioester, for instance with lithium aluminum hydride (LiAlH4), yields the desired enantiopure this compound. imreblank.ch This entire process has been shown to proceed without racemization, thus preserving the optical purity of the final product. imreblank.ch

Mechanism of Stereochemical Inversion in Thiol Formation (e.g., Walden Inversion)

A key feature of the synthesis of chiral this compound from chiral 2-heptanol via the tosylate intermediate is the inversion of the stereochemical configuration at the chiral center. imreblank.ch This phenomenon is known as the Walden inversion and is characteristic of bimolecular nucleophilic substitution (S\N2) reactions. wikipedia.orgyale.edu

The S\N2 reaction mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. wikipedia.org In the case of this compound synthesis, the thioacetate anion attacks the carbon atom bonded to the tosylate group from the side opposite to the leaving group. imreblank.chwikipedia.org This backside attack forces the other three substituents on the carbon to "invert" their spatial arrangement, much like an umbrella turning inside out in a strong wind. wikipedia.org

Therefore, if the starting material is (R)-2-heptanol, the resulting this compound will have the (S)-configuration, and conversely, (S)-2-heptanol will yield (R)-2-heptanethiol. imreblank.ch This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, allowing for the controlled production of a specific enantiomer. Polarimetric measurements have confirmed that no racemization occurs during this nucleophilic substitution, indicating a clean S\N2 pathway. imreblank.ch

Catalytic Asymmetric Synthesis Approaches

While the use of chiral precursors is effective, the development of catalytic asymmetric methods offers a more elegant and atom-economical approach to enantiopure thiols. These methods aim to create the chiral center during the reaction using a small amount of a chiral catalyst.

Although direct asymmetric approaches to free thiols were historically limited, recent advancements have emerged. nih.gov One such approach involves an organocascade reaction catalyzed by a confined chiral phosphoric acid. nih.gov This method can furnish O-protected β-hydroxythiols with high enantioselectivity through an asymmetric thiocarboxylysis of meso-epoxides, followed by an intramolecular trans-esterification. nih.gov By adjusting the reaction conditions, the intermediate thioesters can also be isolated in high enantiomeric purity. nih.gov

Another avenue explores the catalytic asymmetric rearrangement of prochiral linear O-allyl carbamothioates to produce branched S-allyl carbamothioates with high enantiomeric purity, which can then be converted to the corresponding enantioenriched branched allylic thiols. nih.gov While not directly applied to this compound in the provided context, these catalytic strategies represent the forefront of asymmetric thiol synthesis and could potentially be adapted for its production.

Novel Routes for Racemic this compound Synthesis

For applications where a racemic mixture of this compound is sufficient, more direct and often higher-yielding synthetic routes are available.

Investigation of Direct Nucleophilic Substitution Pathways

A straightforward method for the synthesis of racemic this compound involves the direct nucleophilic substitution of an activated derivative of 2-heptanol. imreblank.ch Starting from racemic 2-heptanol, the hydroxyl group is first activated, typically by converting it to a tosylate. imreblank.chimreblank.ch

The resulting 2-(p-toluenesulfonyl)heptane can then be directly reacted with a sulfur nucleophile like sodium hydrogen sulfide (B99878) (NaSH). imreblank.chimreblank.ch This one-step substitution reaction displaces the tosylate group to form racemic this compound. While conversion yields can be high, isolated yields may be moderate due to the volatility and potential for oxidation of the thiol product during purification. imreblank.ch

| Starting Material | Reagents | Intermediate | Product | Yield |

| 2-Heptanol | 1. p-Toluenesulfonyl chloride, Pyridine2. Sodium hydrogen sulfide | 2-(p-Toluenesulfonyl)heptane | Racemic this compound | Moderate |

Thioacetylation and Subsequent Reduction Methods

An alternative and often preferred route to racemic this compound also begins with the tosylation of racemic 2-heptanol. imreblank.ch However, instead of direct conversion to the thiol, this method employs a two-step process involving thioacetylation and subsequent reduction. imreblank.ch

The tosylate of 2-heptanol is first reacted with potassium thioacetate (KSAc) in a nucleophilic substitution reaction to produce 2-(acetylthio)heptane in good yields. imreblank.ch This thioester intermediate is generally more stable and easier to handle than the free thiol.

The final step is the reduction of the thioester to the thiol. This is commonly achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like dry diethyl ether. imreblank.ch This reduction step cleaves the acetyl group, affording the final product, racemic this compound, in high yield. imreblank.ch

| Step | Reactants | Reagents | Product | Yield |

| 1. Thioacetylation | 2-(p-Toluenesulfonyl)heptane | Potassium thioacetate (KSAc) | 2-(Acetylthio)heptane | Good |

| 2. Reduction | 2-(Acetylthio)heptane | Lithium aluminum hydride (LiAlH4) | Racemic this compound | 82% |

Electrochemical Synthesis Pathways for Thiol Derivatives

Electrochemical synthesis is emerging as a powerful and environmentally conscious approach for creating organosulfur compounds. chimicatechnoacta.ru This method offers advantages such as high selectivity, mild reaction conditions (often at room temperature and atmospheric pressure), and the avoidance of metal-containing catalysts. chimicatechnoacta.ru

While direct electrochemical synthesis of this compound is not extensively detailed in the reviewed literature, the principles of electrochemical reactions involving thiols provide a foundation for potential pathways. For instance, the electrochemical oxidative esterification of thiols to sulfinate esters has been demonstrated using a nickel-catalyzed process in an undivided cell. acs.orgnih.gov However, this specific method was reported to be unsuccessful for aliphatic thiols like heptanethiol, which resulted in a mixture of unknown products. acs.orgacs.org This suggests that the stability of reaction intermediates derived from alkyl thiols is a critical factor to address. acs.org

Electrochemical methods are also employed in the formation of disulfides, which can be precursors to thiols. The oxidative coupling of thiols or the thiol-disulfide exchange can be initiated by an electric current, sometimes in the presence of a redox mediator. chimicatechnoacta.ruresearchgate.net Unsymmetrical disulfides can be synthesized through the electrochemical oxidation of a disulfide in the presence of a thiol. chimicatechnoacta.ru These approaches highlight the versatility of electrochemistry in forming sulfur-sulfur bonds, which could be followed by a reductive step to yield the desired thiol.

The development of electrochemical methods is driven by the principles of "greener chemistry," aiming to create valuable organic compounds with greater efficiency and less environmental impact. beilstein-journals.org

Reductive Sulfidation Strategies for Thiol Generation

Reductive sulfidation presents a direct route to thiols from carbonyl compounds, such as ketones and aldehydes. This strategy is particularly relevant for the synthesis of this compound, which can be derived from 2-heptanone.

One common chemical approach involves a two-step process: the conversion of the carbonyl to a thiocarbonyl intermediate, followed by reduction to the thiol. acs.org Reagents like phosphorus pentasulfide (P4S10) can be used for the initial sulfur/oxygen exchange. acs.org Interestingly, in some cases, the thiol can be formed directly from the carbonyl compound with the P4S10 treatment alone, likely through a single-electron reductive transfer mechanism, especially for carbonyls with electron-withdrawing groups. acs.org

Another method for reductive thiolation involves the use of a silane, such as triethylsilane, in the presence of a catalyst like boron trifluoride monohydrate. arkat-usa.org This method has been successfully applied to both aromatic and aliphatic ketones. arkat-usa.org For example, the reaction of dicarbonyl compounds with thiols in the presence of triethylsilane and boron trifluoride monohydrate yields bis-sulfides. arkat-usa.org

A more recent development utilizes potassium xanthate as a substitute for traditional sulfurating agents like Lawesson's reagent. rsc.org This method facilitates the reductive sulfuration of aldehydes and ketones to produce thiols, disulfides, and thioesters. rsc.org

Furthermore, "thiol-free" methods are being developed where N-thiophthalimides, synthesized without the use of odorous thiols, act as direct thiolating surrogates in nickel-catalyzed cross-electrophile coupling reactions. rsc.org

The table below summarizes various reductive sulfidation approaches.

| Starting Material | Reagents | Product | Key Features |

| Carbonyls (Ketones/Aldehydes) | 1. P4S10 2. Reducing agent | Thiol | Two-step process involving a thione intermediate. acs.org |

| Carbonyls with electron-withdrawing groups | P4S10 | Thiol | Direct conversion via a probable single-electron transfer. acs.org |

| Dicarbonyl compounds | Thiol, Triethylsilane, Boron trifluoride monohydrate | bis-Sulfide | General method for symmetric bis-sulfides. arkat-usa.org |

| Aldehydes/Ketones | Potassium xanthate | Thiol, Disulfide, Thioester | Alternative to traditional sulfurating agents. rsc.org |

| Organic halides | N-Thiophthalimides, Nickel catalyst | Sulfide | "Thiol-free" synthesis under base-free conditions. rsc.org |

Oxidation Pathways and Disulfide Formation Mechanisms

The oxidation of thiols, such as this compound, to disulfides is a fundamental reaction with implications in various chemical and biological processes. This transformation involves the formation of a sulfur-sulfur bond and can be initiated by a range of oxidizing agents. The instability of this compound is noted, as it readily oxidizes to its corresponding disulfide, particularly during processes like distillation. imreblank.ch

Kinetics and Thermodynamics of Thiol-Disulfide Interconversion

The interconversion between a thiol and its corresponding disulfide is a redox process. libretexts.orglibretexts.org The thiol represents the reduced state, while the disulfide is the oxidized state. libretexts.orglibretexts.org In this conversion, each sulfur atom loses a bond to a hydrogen atom and forms a new bond with another sulfur atom. libretexts.orglibretexts.org

Thermodynamically, the formation of disulfides from thiols is generally more favorable than the formation of peroxides from alcohols. libretexts.org This is attributed to two main factors: the sulfur-sulfur single bond in a disulfide is significantly stronger than the oxygen-oxygen bond in a peroxide, and the oxygen-hydrogen bond in an alcohol is considerably stronger than the sulfur-hydrogen bond in a thiol. libretexts.org

The kinetics of thiol-disulfide exchange reactions are complex and can be influenced by the surrounding chemical environment. For instance, in biological systems, the coenzyme glutathione (B108866) is pivotal in mediating these exchanges. libretexts.org The process can be conceptualized as a series of two SN2-like displacement events where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.org

In a study investigating the impact of different thiol and disulfide monomer pairings on polymerization rates, it was found that pairing a more stable radical-forming thiol (like an alkyl thiol) with a less stable radical-forming disulfide can decrease the rate of the thiol-ene reaction by more than an order of magnitude compared to when the radicals are of the same type. rsc.org

Role of Oxidizing Agents and Environmental Factors

Various oxidizing agents can facilitate the conversion of thiols to disulfides. Mild oxidizing agents like bromine (Br₂) or iodine (I₂) are commonly used for this purpose. libretexts.orglibretexts.org The reaction with these halogens is reversible, and the resulting disulfide can be reduced back to the thiol using agents like zinc and acid. libretexts.orglibretexts.org

This compound is known to react with oxidizing agents. ontosight.ai More specifically, thiols like 1-heptanethiol (B157337) react violently with potent oxidizing agents such as calcium hypochlorite. noaa.govnih.gov The reaction of thiols with strong bases in the presence of Br₂ can also lead to disulfide formation. youtube.com The mechanism involves the deprotonation of the thiol to form a thiolate anion, which then acts as a nucleophile in a two-step SN2 reaction to form the disulfide. youtube.com

Environmental factors also play a crucial role. For example, the oxidation of heptanethiol to diheptyl disulfide can be catalyzed by a Cu(II)-phenanthroline complex immobilized on montmorillonite, a process that also involves the reduction of Cu(II). researchgate.net Similarly, an iron(IV) complex with a tetraazaadamantane-based ligand has been shown to catalyze the oxidation of various thiols, including n-heptanethiol, to their corresponding disulfides using air as the oxidant. rsc.org

Nucleophilic Reactivity of the Sulfhydryl Group

The sulfhydryl group (-SH) of this compound is nucleophilic, a characteristic property of thiols. masterorganicchemistry.com Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles. masterorganicchemistry.com The nucleophilicity of sulfur is generally greater than that of oxygen, meaning sulfur nucleophiles tend to react faster with electrophiles than their oxygen-containing counterparts. masterorganicchemistry.com

Elucidation of Reaction Mechanisms (e.g., SN2)

The synthesis of this compound often involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with a sulfur nucleophile, such as the hydrosulfide (B80085) anion (⁻SH), via an SN2 mechanism. libretexts.org However, a potential side reaction is the further reaction of the product thiol with the alkyl halide to form a sulfide (R-S-R'). libretexts.org To mitigate this, thiourea (B124793) can be used as the nucleophile, forming an intermediate alkyl isothiourea salt that is subsequently hydrolyzed to the thiol. libretexts.orglibretexts.org

In a specific synthesis of this compound from 2-heptanol, the hydroxyl group is first activated with p-toluenesulfonyl chloride. imreblank.ch The resulting tosylate then undergoes nucleophilic substitution. To maintain the optical purity of the starting material, this substitution must proceed via an SN2 reaction, which results in an inversion of stereochemistry (Walden inversion). imreblank.ch Polarimetric measurements confirmed that no racemization occurred during this nucleophilic substitution. imreblank.ch

Two nucleophiles were utilized in this synthesis: sodium hydrogen sulfide (NaSH) and potassium thioacetate (KSAc). imreblank.ch While the reaction with NaSH showed excellent conversion, the yield of this compound was low due to its instability and tendency to oxidize to the disulfide. imreblank.ch The use of KSAc followed by reduction with lithium aluminum hydride provided a better yield of the desired thiol. imreblank.ch

Scope and Limitations in Organic Transformations

The nucleophilic nature of this compound's sulfhydryl group allows it to participate in various organic transformations. Thiols are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

The reaction of thiolates with primary or secondary alkyl halides via an SN2 mechanism is a common method for synthesizing sulfides (thioethers). libretexts.orgmasterorganicchemistry.com Unlike alkoxides, the weaker basicity of thiolates minimizes competing E2 elimination reactions when reacting with alkyl halides. masterorganicchemistry.com

However, the reactivity of thiols also presents limitations. As mentioned, the propensity of this compound to oxidize to a disulfide can reduce the yield of desired thiol products in certain reactions. imreblank.ch Furthermore, the strong and often unpleasant odor of thiols can be a practical limitation in their application. ontosight.ai

Interactions with Metal Centers and Coordination Chemistry

The sulfur atom in this compound can interact with metal centers, leading to the formation of coordination complexes. Thiols, in general, are known to corrode certain metals. ontosight.ai

Research has shown that heptanethiol can be used to functionalize surfaces and materials. For instance, heptanethiol has been used in conjunction with a Cu(II)-phenanthroline complex to modify montmorillonite. researchgate.net In this system, the heptanethiol vapor causes the reduction of Cu(II) and is itself oxidized to a disulfide. researchgate.net The strong affinity of Cu(II) for sulfur centers is a driving force in this interaction. researchgate.net

In another study, mixed self-assembled monolayers on silver surfaces were created using this compound and other thiol-containing molecules to study the influence of the interfacial dielectric environment on electrochemical properties. osti.gov

Furthermore, the formation of cadmium heptanethiolate has been observed from the reaction of cadmium(II) acetate (B1210297) and heptanethiol in ethanol. unimore.it The conditions of this reaction were found to be critical in determining the structure of the resulting solid phase. unimore.it The interaction of heptanethiol with indium-atom-based single-atom anchors on boron nitride nanosheets has also been investigated through DFT calculations, revealing strong adsorption primarily through a sulfur-metal bond. researchgate.net

The catalytic oxidation of n-heptanethiol has been achieved using an iron(IV) complex, demonstrating the role of metal complexes in mediating the reactivity of the thiol group. rsc.org

Interactive Data Table: Synthesis of this compound via Nucleophilic Substitution imreblank.ch

| Starting Material | Reagent 1 | Reagent 2 | Nucleophile | Reaction Type | Key Observation |

| 2-Heptanol | p-Toluenesulfonyl chloride | - | - | Activation | Forms 2-(p-toluenesulfonyl)heptane |

| 2-(p-Toluenesulfonyl)heptane | Sodium hydrogen sulfide (NaSH) | - | ⁻SH | SN2 | Good conversion, but low yield due to oxidation |

| 2-(p-Toluenesulfonyl)heptane | Potassium thioacetate (KSAc) | Lithium aluminum hydride | ⁻SAc | SN2 | Good yield of intermediate thioester |

| 2-(Acetylthio)heptane | Lithium aluminum hydride | - | H⁻ | Reduction | Forms the final this compound product |

Formation of Metal-Thiolate Complexes and Clusters

Thiols, including this compound, readily react with metal ions to form metal-thiolate complexes. lookchem.comwikipedia.org The thiolate anion (RS⁻), formed by the deprotonation of the thiol's sulfhydryl group (-SH), is a soft Lewis base and exhibits a strong affinity for soft Lewis acid metal centers. wikipedia.org This interaction leads to the formation of a stable coordinate bond between the sulfur atom and the metal.

The formation of these complexes can occur through several synthetic routes, including salt metathesis reactions where an alkali metal thiolate reacts with a transition metal halide. wikipedia.org Another common mechanism involves the deprotonation of the thiol upon interaction with a metal complex. wikipedia.org For instance, the reaction of ethanethiol (B150549) with nickelocene (B73246) results in a dimeric thiolate complex. wikipedia.org

Thiolates are crucial in stabilizing metal nanoparticles and are fundamental in the synthesis of various organic and inorganic compounds due to their high nucleophilicity. lookchem.com The specific structure and stability of the resulting metal-thiolate complex depend on the nature of the metal ion, the steric and electronic properties of the thiol's alkyl group, and the reaction conditions.

Ligand Exchange Kinetics and Stability of Thiolate Adducts

Ligand exchange reactions are fundamental to understanding the stability and reactivity of metal-thiolate complexes. In these processes, a coordinated ligand is replaced by another. The kinetics of these exchanges can be influenced by several factors, including the nature of the incoming and outgoing ligands and the solvent. psu.edu

Studies on gold nanoclusters have shown that ligand exchange is a stepwise process, occurring one ligand at a time, often at the most solvent-accessible sites first. psu.edu The stability of the resulting thiolate adducts is a critical aspect. For example, research on the stability of adducts formed from the carcinogen N-2-acetylaminofluorene demonstrated that the deacetylated adduct is less stable under acidic or basic conditions compared to its acetylated counterpart, although both are stable near neutral pH. nih.gov

Isothermal titration calorimetry (ITC) has been used to study the thermodynamics of ligand exchange reactions involving thiols. For instance, the exchange of oleate (B1233923) ligands on CdSe nanocrystals with 1-heptanethiol is an exothermic process. researchgate.net The data from such experiments can be fitted to models to understand the binding sites and the thermodynamics of the exchange. In the case of 1-heptanethiol exchange on CdSe nanocrystals, deviations from a single-site binding model suggest the presence of more than one type of binding site. researchgate.net

The steric bulk of the thiolate can significantly impact the kinetics of ligand exchange. Bulkier thiolates have been shown to cause dramatic rate retardations in ligand exchange on platinum(II) complexes. uva.es

Role of this compound in Redox Processes Involving Metal Ions

Thiols can participate in redox reactions with metal ions. wikipedia.org Thiolate salts, in particular, can act as reducing agents. wikipedia.org Conversely, thiols can be oxidized by some metal centers, leading to the formation of disulfides (RSSR) and a reduced form of the metal ion. For example, thiols can reduce cupric (Cu²⁺) precursors to form cuprous (Cu⁺) thiolates, with the concomitant formation of disulfide. wikipedia.org

Copper ions are known to catalyze the formation of toxic oxygen species through a series of redox reactions and have a high affinity for thiol groups. nih.gov Studies on HeLa cell cultures have shown that even low concentrations of copper ions can decrease the concentration of intra- and extracellular reduced thiols, indicating oxidative stress. nih.gov This suggests that copper ions can directly oxidize thiols or catalyze their oxidation. In contrast, other thiol-reactive metal ions like mercury, silver, and cadmium increased the concentration of extracellular reduced glutathione under similar conditions. nih.gov

The ability of metal ions to participate in redox chemistry is crucial in many biological systems, where the protein environment can modulate the metal's reactivity. reed.edu

Surface Adsorption and Self-Assembly Phenomena

Adsorption Kinetics and Thermodynamics on Metal Surfaces (e.g., Cu(110))

The adsorption of alkanethiols on metal surfaces is a key step in the formation of self-assembled monolayers (SAMs). The kinetics and thermodynamics of this process have been studied for various thiols and substrates. For heptanethiol adsorbing on a Cu(110) surface, the process is complex and temperature-dependent. acs.orgresearchgate.net

Below 200 K, heptanethiol forms multilayers on the Cu(110) surface, with a determined molecular binding energy of 63 kJ/mol. acs.orgresearchgate.net The formation of the chemisorbed monolayer proceeds through a physisorbed precursor state. acs.orgresearchgate.net This indicates that the molecules first physically adsorb to the surface before forming a stronger chemical bond. Heating the chemisorbed layer results in the dissociative desorption of the alkyl chain, a process with an enthalpy of 117 kJ/mol. acs.orgresearchgate.net

The initial sticking coefficient, a measure of the probability of a molecule adsorbing upon collision with the surface, is expected to be high at low temperatures, approaching unity for a high physisorption interaction. uni-tuebingen.de The kinetics of SAM formation are often described by a two-step model: an initial fast adsorption step followed by a slower organization step of the monolayer. wikipedia.org

| Thermodynamic and Kinetic Parameters for Heptanethiol on Cu(110) | |

| Parameter | Value |

| Molecular Binding Energy (Multilayer) | 63 kJ/mol acs.orgresearchgate.net |

| Enthalpy of Dissociative Desorption (Alkyl Chain) | 117 kJ/mol acs.orgresearchgate.net |

Formation and Ordering of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously when a substrate is exposed to a solution or vapor of molecules with a specific affinity for that surface. uni-tuebingen.desigmaaldrich.com For alkanethiols like this compound, the sulfur headgroup has a strong affinity for noble metal surfaces such as gold, silver, and copper, driving the formation of the monolayer. sigmaaldrich.comuh.edu

The formation process typically involves the chemisorption of the thiol headgroups onto the substrate, followed by the slower organization of the alkyl chains. wikipedia.org This organization is driven by van der Waals interactions between the chains, which are maximized when the chains are tilted at a specific angle relative to the surface normal. sigmaaldrich.com For alkanethiols on gold, this often results in a well-ordered (√3 × √3)R30° structure. sigmaaldrich.com

On a Cu(110) surface, heptanethiol forms several superstructures depending on the coverage. acs.org Heating a saturated monolayer to 350 K leads to a well-ordered ( ) structure. acs.org The initial monolayer formed can be disordered, containing defects, and becomes more ordered over time. sigmaaldrich.com The final, well-ordered structure is a result of the system reaching a lower energy state through the optimization of both the headgroup-substrate interaction and the intermolecular interactions of the alkyl chains. sigmaaldrich.com

Influence of Substrate and Environmental Conditions on SAM Structure

The structure and quality of a self-assembled monolayer are highly dependent on the substrate and the environmental conditions during its formation. uni-tuebingen.de

Substrate:

Chemical Nature: The choice of substrate is critical, as the headgroup of the SAM-forming molecule must have a specific affinity for it. uni-tuebingen.de Alkanethiols are commonly used with noble metals like gold, silver, and copper. uh.edu

Crystalline State and Quality: The crystallographic orientation and quality of the substrate surface significantly influence the ordering of the SAM. uni-tuebingen.de Single-crystal substrates provide well-defined surfaces for fundamental studies. uni-tuebingen.de For example, the open surface of Cu(110) presents a different template for SAM formation compared to the more common Au(111) surface. uni-tuebingen.de

Environmental Conditions:

Preparation Method: SAMs can be prepared from either a liquid solution or the gas phase. uh.edu Solution deposition is a common and cost-effective method, often using a dilute solution of the thiol in a solvent like ethanol. uni-tuebingen.deuh.edu Gas phase deposition in an ultrahigh vacuum (UHV) environment allows for greater control over purity and surface cleanliness. uni-tuebingen.de

Purity: The purity of both the thiol and the solvent (in solution deposition) is crucial for forming a well-ordered monolayer. uni-tuebingen.desigmaaldrich.com

Temperature: Temperature affects the kinetics of adsorption, the mobility of molecules on the surface, and the final ordering of the SAM. uni-tuebingen.de For heptanethiol on Cu(110), ordered monolayer structures are observed around 300 K. uni-tuebingen.de

Deposition Time: The initial formation of a monolayer can be rapid, but achieving a well-ordered, crystalline-like structure can take from hours to days as the molecules rearrange to minimize defects. sigmaaldrich.commdpi.com

Rinsing Procedure: After deposition from solution, a proper rinsing procedure is necessary to remove non-chemisorbed molecules. uni-tuebingen.de

Sophisticated Spectroscopic and Structural Elucidation of 2 Heptanethiol and Its Adducts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural assignment of organic molecules. Its application to 2-heptanethiol provides unambiguous confirmation of its chemical structure.

High-Resolution NMR for Definitive Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in assigning the specific atoms within the this compound molecule. In a study by Simian, Robert, and Blank, the chemical structure of this compound, first identified in bell pepper extracts, was confirmed through NMR and mass spectrometry. imreblank.chnih.govacs.org The synthesis of the racemic compound allowed for detailed spectroscopic analysis. imreblank.ch

The ¹H NMR spectrum of racemic this compound, recorded on a 360 MHz spectrometer in deuterochloroform (C₂HCl₃), displays characteristic signals that correspond to the different protons in the molecule. imreblank.chimreblank.ch Similarly, the ¹³C NMR spectrum, acquired at 90 MHz, provides distinct signals for each carbon atom, confirming the heptane (B126788) backbone and the position of the thiol group. imreblank.chimreblank.ch

Table 1: ¹H NMR Spectroscopic Data for this compound imreblank.chimreblank.ch

| Chemical Shift (δ/ppm) | Multiplicity | Number of Protons | Assignment | Coupling Constant (J/Hz) |

|---|---|---|---|---|

| 0.82 | t | 3H | CH₃ | 7.2 |

| 1.27-1.38 | m | 6H | 3 CH₂ | |

| 1.36 | d | 3H | CH₃ | 6.7 |

| 1.49-1.62 | m | 2H | CH₂ | |

| 2.96 | tq | 1H | CH | 6.5, 6.1 |

t = triplet, d = doublet, m = multiplet, tq = triplet of quartets

Table 2: ¹³C NMR Spectroscopic Data for this compound imreblank.chimreblank.ch

| Chemical Shift (δ/ppm) | Carbon Type |

|---|---|

| 14.5 | CH₃ |

| 23.0 | CH₂ |

| 26.0 | CH₃ |

| 27.5 | CH₂ |

| 31.9 | CH₂ |

| 36.0 | CH₃ |

| 41.3 | CH |

Chiral NMR for Enantiomeric Purity Determination

One common method involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents interact with the enantiomers of this compound to form diastereomeric complexes or solvates, which exhibit distinct NMR spectra. This allows for the quantification of each enantiomer. For instance, the synthesis of enantiomerically pure (R)- and (S)-2-heptanethiol from the corresponding (S)- and (R)-2-heptanols has been reported. imreblank.ch Polarimetric measurements confirmed that no racemization occurred during the synthesis, indicating high enantiomeric purity. imreblank.ch Although direct chiral NMR data for this compound is not extensively detailed in the provided context, the principles of chiral NMR are well-established for differentiating enantiomers of similar compounds. theanalyticalscientist.comresearchgate.netacademie-sciences.fr

Multi-Dimensional NMR Techniques for Complex Mixture Analysis

In complex matrices, such as natural extracts, the signals from various compounds can overlap, making straightforward 1D NMR analysis difficult. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for dissecting these intricate mixtures. libretexts.orgpreprints.org

COSY experiments reveal proton-proton couplings, helping to trace the connectivity of protons within a molecule. preprints.org

HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections. libretexts.orgpreprints.org

HMBC identifies longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the complete carbon skeleton and identifying how different functional groups are connected. preprints.org

While specific multi-dimensional NMR studies focusing solely on this compound in complex mixtures are not detailed in the provided search results, the application of these techniques is a standard and essential approach for the structural elucidation of natural products within their native environments. nih.govacs.orgndl.go.jpacs.orgresearchgate.netcornell.edu

Hyphenated Mass Spectrometry for Trace Analysis and Isomeric Differentiation

Mass spectrometry (MS), particularly when coupled with a separation technique like gas chromatography (GC), is a highly sensitive method for identifying and quantifying volatile compounds, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is the technique of choice for analyzing volatile compounds like this compound in complex samples such as food extracts and petroleum distillates. imreblank.chnih.govcabidigitallibrary.orgresearchgate.net In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

The identification of this compound in bell peppers was achieved by comparing the mass spectrum and GC retention indices of the unknown compound with those of a synthesized standard. imreblank.chnih.gov The electron impact (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that aids in its identification. imreblank.ch

Table 3: Key Mass Spectrometry Data for this compound imreblank.ch

| m/z | Relative Intensity (%) | Ion |

|---|---|---|

| 132 | 32 | [M]⁺ |

| 98 | 31 | [M-H₂S]⁺ |

| 70 | 32 | |

| 69 | 26 | |

| 61 | 60 | [CH₃CHSH]⁺ |

| 57 | 100 | [C₄H₉]⁺ |

| 56 | 74 | |

| 55 | 40 | |

| 43 | 41 | [C₃H₇]⁺ |

| 41 | 76 | [C₃H₅]⁺ |

Retention indices (RI) on different polarity columns (e.g., a non-polar PONA and a polar DB-Wax) provide another layer of confirmation, as these values are highly reproducible for a given compound under specific GC conditions. imreblank.ch

High-Resolution Mass Spectrometry for Exact Mass Determination

While standard GC-MS provides nominal mass data (integer masses), high-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a compound, as each unique formula has a specific exact mass. For a compound like this compound (C₇H₁₆S), HRMS can distinguish it from other compounds that might have the same nominal mass but a different elemental composition. This capability is invaluable for confirming the identity of unknown compounds in complex samples and for verifying the successful synthesis of a target molecule.

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry serves as a powerful analytical tool for the structural elucidation of molecules like this compound by analyzing the fragmentation patterns of the ionized molecule. azooptics.com When a this compound molecule is introduced into a mass spectrometer and ionized, typically through electron impact, it forms a molecular ion ([M]•+). docbrown.info This high-energy ion is unstable and undergoes a series of fragmentation reactions, breaking into smaller, charged fragments and neutral species. nih.gov The resulting mass spectrum, a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance, provides a unique fingerprint of the molecule's structure. azooptics.com

The fragmentation of alkanethiols is characterized by several key pathways. Alpha-cleavage, the breaking of the C-C bond adjacent to the sulfur atom, is a common fragmentation route for thiols. azooptics.com For this compound, this would involve the cleavage of the bond between the second and third carbon atoms, leading to the formation of characteristic fragment ions. Another significant fragmentation process involves the loss of small neutral molecules, such as H₂S or an alkyl radical. azooptics.comlibretexts.org

The analysis of these fragmentation pathways allows for the unambiguous confirmation of the this compound structure. The presence of specific fragment ions at particular m/z values, corresponding to the predicted cleavage patterns, provides strong evidence for the arrangement of atoms within the molecule. For instance, the fragmentation of heptane, a structurally related alkane, shows characteristic clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. docbrown.infolibretexts.org Similar patterns, modified by the presence of the thiol group, are expected for this compound.

Below is a table summarizing the expected major fragment ions for this compound and their probable origins, which are critical for its structural confirmation.

| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 132 | [C₇H₁₆S]⁺• | Molecular Ion |

| 103 | [C₅H₁₁S]⁺ | Loss of ethyl radical (C₂H₅•) via alpha-cleavage |

| 99 | [C₇H₁₅]⁺ | Loss of SH radical |

| 75 | [C₃H₇S]⁺ | Cleavage of the C₄H₉ alkyl chain |

| 61 | [CH₃CH(SH)]⁺ | Alpha-cleavage with charge retention on the sulfur-containing fragment |

| 47 | [CH₂SH]⁺ | Rearrangement followed by cleavage |

| 43 | [C₃H₇]⁺ | Propyl cation from the alkyl chain |

Surface-Sensitive Spectroscopies for Interfacial Studies

The behavior of this compound at interfaces, particularly when forming self-assembled monolayers (SAMs), is of significant scientific interest. Surface-sensitive spectroscopic techniques are indispensable for characterizing the elemental composition, chemical states, and structural arrangement of these molecular layers.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to analyze the elemental composition and chemical and electronic states of the atoms within the top 1-10 nanometers of a material's surface. cea.frcarleton.eduthermofisher.com When a surface coated with this compound is irradiated with X-rays, core-level electrons are ejected, and their kinetic energies are measured. thermofisher.com The binding energy of these photoelectrons is characteristic of the element from which they originated and its chemical environment. cea.fr

For a this compound monolayer on a substrate like gold, XPS can confirm the presence of carbon, sulfur, and the substrate elements. thermofisher.comsurfacesciencelab.com High-resolution scans of the C 1s and S 2p peaks provide detailed information about the chemical bonding. The C 1s spectrum can distinguish between the carbons in the alkyl chain and any adventitious carbon contamination. thermofisher.com The S 2p spectrum is particularly informative, as the binding energy of the sulfur core level can confirm the formation of a thiolate bond (S-Au) with the gold substrate, which typically appears at a different binding energy than the thiol (S-H) group. thermofisher.comresearchgate.net Analysis of the elemental peak intensities allows for the determination of the relative atomic concentrations and can be used to estimate the thickness and packing density of the monolayer. thermofisher.comsurfacesciencelab.com

The table below presents typical binding energy ranges for the core levels of interest in an XPS analysis of this compound SAMs on a gold substrate.

| Element | Core Level | Typical Binding Energy (eV) | Information Gained |

| Carbon | C 1s | ~285.0 | Presence of the alkyl chain |

| Sulfur | S 2p | ~162.0 - 163.0 | Confirmation of thiolate (S-Au) bond formation |

| Sulfur | S 2p | ~163.5 - 164.5 | Presence of unbound thiol (S-H) or disulfides |

| Gold | Au 4f | ~84.0 (Au 4f₇/₂) | Substrate signal, can be attenuated by the monolayer |

Low-Energy Electron Diffraction (LEED) for Surface Structure Determination

Low-Energy Electron Diffraction (LEED) is a primary technique for determining the crystallographic structure of surfaces and ordered adsorbate layers. bhu.ac.inlibretexts.org A monoenergetic beam of low-energy electrons (20-200 eV) is directed at the sample surface. bhu.ac.in The elastically scattered electrons diffract from the ordered arrangement of atoms or molecules on the surface, producing a pattern of spots on a fluorescent screen. libretexts.org The geometry of this diffraction pattern is a representation of the reciprocal lattice of the surface structure.

For this compound self-assembled monolayers on a crystalline substrate like Au(111), LEED can reveal the long-range order and symmetry of the molecular arrangement. researchgate.netalbany.edu The formation of a well-ordered SAM results in a distinct LEED pattern, which can be indexed to determine the unit cell of the adsorbate layer relative to the substrate lattice. rsc.org For example, alkanethiols on Au(111) often form a (√3 × √3)R30° superstructure. rsc.orgresearchgate.net The sharpness and intensity of the diffraction spots provide qualitative information about the degree of order within the monolayer. albany.edu Changes in the LEED pattern upon annealing or exposure to different environments can be used to study the stability and phase behavior of the this compound SAM. researchgate.net

| LEED Pattern Observation | Structural Interpretation |

| Sharp, well-defined spots | High degree of long-range crystalline order in the monolayer |

| Diffuse or absent spots | Disordered or amorphous arrangement of molecules |

| (√3 × √3)R30° pattern on Au(111) | A common, well-ordered packing structure for alkanethiols |

| Changes in spot position or symmetry | Phase transitions or structural rearrangements in the monolayer |

Scanning Tunneling Microscopy (STM) for Surface Morphology and Molecular Arrangement

Scanning Tunneling Microscopy (STM) is a powerful real-space imaging technique that can visualize surfaces at the atomic and molecular level. bibliotekanauki.plaps.org It operates by scanning a sharp metallic tip over a conductive surface while maintaining a small tunneling current between the tip and the sample. The resulting image is a topographical map of the surface's electronic density of states.

For this compound SAMs on a conductive substrate, STM can provide detailed insights into the molecular packing, domain structure, and the presence of defects. aip.orgaip.org STM images can resolve individual molecules within the monolayer, revealing their arrangement and orientation. acs.org It is possible to observe the boundaries between different ordered domains, as well as various types of surface defects such as pinholes, domain boundaries, and step edges. aip.orgresearchgate.net By varying the bias voltage, STM can probe different electronic states of the molecule-substrate system, providing information that complements the structural picture. nih.govspiedigitallibrary.org Time-lapse STM can even be used to study dynamic processes on the surface, such as molecular diffusion and the healing of defects. researchgate.net

| STM Feature | Information Provided |

| Ordered arrays of protrusions | Visualization of individual, ordered this compound molecules |

| Domain boundaries | Interfaces between regions of different molecular packing or orientation |

| Dark areas (pits/voids) | Defects in the monolayer, potentially exposing the substrate |

| Step edges of the substrate | Influence of substrate morphology on monolayer formation |

| Bias-dependent imaging contrast | Probing of the local density of electronic states of the molecules |

Vibrational Spectroscopy for Conformational and Intermolecular Interactions

Vibrational spectroscopy is a key method for investigating the functional groups, conformational order, and intermolecular interactions within a sample. rockymountainlabs.com By probing the vibrational modes of molecules, techniques like FT-IR provide a detailed fingerprint of the molecular structure and its environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. wikipedia.org This absorption corresponds to the excitation of specific vibrational modes within the molecules, such as stretching and bending of chemical bonds. rockymountainlabs.comunitechlink.com Since different functional groups have characteristic vibrational frequencies, an FT-IR spectrum provides a powerful tool for qualitative and quantitative analysis of molecular composition. pressbooks.pub

In the analysis of this compound, FT-IR spectroscopy can be used to identify and characterize its key functional groups. The spectrum of liquid or gaseous this compound will show distinct absorption bands corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the alkyl chain, as well as the characteristic, though often weak, S-H stretching vibration. The position and shape of these bands can provide information about the molecule's conformation. spectroscopyonline.com When this compound forms a self-assembled monolayer, the disappearance of the S-H stretching band can be an indicator of thiolate bond formation with the substrate. Furthermore, the frequencies of the CH₂ stretching modes are sensitive to the conformational order (gauche vs. trans) of the alkyl chains, providing insight into the packing density and order of the SAM. researchgate.net

The table below lists the characteristic FT-IR absorption frequencies for the primary functional groups in this compound.

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group | Significance |

| ν(S-H) stretch | 2550 - 2600 | Thiol (S-H) | Weak band, indicates the presence of the free thiol group. |

| νₐₛ(CH₃) stretch | ~2962 | Methyl (C-H) | Asymmetric stretching of the terminal methyl group. |

| νₛ(CH₃) stretch | ~2872 | Methyl (C-H) | Symmetric stretching of the terminal methyl group. |

| νₐₛ(CH₂) stretch | ~2926 | Methylene (C-H) | Asymmetric stretching of the methylene groups in the alkyl chain. |

| νₛ(CH₂) stretch | ~2853 | Methylene (C-H) | Symmetric stretching of the methylene groups in the alkyl chain. |

| δ(CH₂) bend | 1450 - 1470 | Methylene (C-H) | Scissoring/bending vibration of the methylene groups. |

| γ(C-S) stretch | 600 - 700 | Carbon-Sulfur | Stretching vibration of the C-S bond. |

Raman Spectroscopy for Molecular Vibrations and Environmental Effects

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the material being analyzed. gatewayanalytical.comnumberanalytics.com The technique is based on the inelastic scattering of monochromatic light, usually from a laser, which interacts with the molecular vibrations within a sample. stellarnet.us This interaction causes the energy of the laser photons to be shifted, and this shift in energy, known as the Raman shift, corresponds to the specific vibrational modes of the molecule. anton-paar.com A vibration is considered Raman active if it induces a change in the polarizability of the molecule. libretexts.org

For this compound, Raman spectroscopy can elucidate the vibrations of its key functional groups and hydrocarbon backbone. The spectrum of this compound is characterized by distinct peaks corresponding to the stretching and bending of its various bonds. The most prominent and characteristic vibrations include the S-H stretch, the C-S stretch, and various C-H and C-C vibrational modes.

The S-H stretching vibration in thiols typically appears as a weak to medium intensity peak in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is found in the 600-750 cm⁻¹ range. The hydrocarbon portion of the molecule gives rise to a series of peaks: C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups are observed between 2850 and 3000 cm⁻¹, while C-C stretching vibrations, which form the molecular skeleton, appear in the fingerprint region below 1500 cm⁻¹. anton-paar.com

Table 1: Characteristic Raman Vibrational Modes for this compound This table presents expected wavenumber ranges for the primary functional groups in this compound based on typical values for alkanethiols.

| Vibrational Mode | Functional Group | Typical Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak to Medium |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Strong |

| C-C Stretch | Alkyl Backbone | 800 - 1200 | Medium |

| C-S Stretch | Thiol (-C-S) | 600 - 750 | Medium |

| CH₂/CH₃ Bending | Alkyl (CH₂, CH₃) | 1300 - 1470 | Medium to Strong |

Environmental factors can influence the Raman spectrum of this compound. numberanalytics.com Changes in temperature and pressure can alter molecular vibrations and intermolecular interactions, leading to shifts in peak positions and changes in peak widths. numberanalytics.com The presence of solvents can also affect the spectrum; for example, hydrogen bonding between the thiol group and a polar solvent could potentially weaken the S-H bond, resulting in a shift of its characteristic peak to a lower wavenumber. Furthermore, studies on environmental water analysis have shown that Raman spectroscopy can detect dissolved species and microorganisms, suggesting its utility in monitoring the environmental context of a compound. ubbcluj.ro For instance, the interaction of this compound with metal ions in an aqueous environment to form thiolates would lead to the disappearance of the S-H stretching band and the appearance of new bands corresponding to the metal-sulfur bond.

X-ray Diffraction Studies of Crystalline Thiolate Structures

X-ray diffraction (XRD) is a primary method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.organton-paar.com The technique relies on the principle that when a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in specific directions. iastate.edu By measuring the angles and intensities of these diffracted beams, a crystallographer can generate an electron density map of the crystal, from which the mean positions of the atoms, their chemical bonds, and other structural information can be determined. wikipedia.org

While this compound is a liquid at room temperature, it can be used to form solid, crystalline metal thiolate adducts. Thiols readily react with various metal ions (e.g., copper, zinc, platinum) to form metal-thiolate complexes, which can often be crystallized and studied by single-crystal X-ray diffraction. researchgate.netresearchgate.net Such an analysis would provide definitive structural information on the adduct, including:

Coordination Geometry: The arrangement of the thiolate ligands around the central metal ion.

Bond Lengths and Angles: Precise measurements of the metal-sulfur bond length, as well as bond lengths and angles within the this compound ligand itself.

Crystal Packing: How the individual metal-thiolate molecules are arranged in the crystal lattice, revealing intermolecular interactions such as van der Waals forces. researchgate.net

Stereochemistry: The absolute configuration of the chiral center at the second carbon of the heptyl chain can be determined.

Table 2: Representative Crystallographic Data for a Hypothetical Metal-Thiolate Complex This table illustrates the type of parameters obtained from a single-crystal X-ray diffraction experiment. The values are for illustrative purposes only.

| Parameter | Example Value |

|---|---|

| Chemical Formula | e.g., C₁₄H₃₀S₂M (where M is a metal) |

| Formula Weight | e.g., 350.00 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/n |

| Unit Cell Dimensions | a = 10.12 Å, b = 15.45 Å, c = 12.33 Å α = 90°, β = 105.5°, γ = 90° |

| Volume | 1850.5 ų |

| Z (Formula units per cell) | 4 |

| Calculated Density | 1.256 g/cm³ |

Computational and Theoretical Chemistry Studies on 2 Heptanethiol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a lens into the electronic and geometric properties of molecules like 2-heptanethiol. These calculations are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. numberanalytics.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. numberanalytics.com DFT calculations can be employed to determine various properties, including optimized molecular geometry, vibrational frequencies (which correspond to IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps. For instance, DFT calculations have been used to study related thiol compounds, providing insights into their structural and functional characteristics. vulcanchem.comresearchgate.net While specific DFT studies exclusively on this compound are not extensively documented in the provided results, the methodology is standard for this class of compounds. DFT has been applied to investigate the interaction of 1-heptanethiol (B157337) with mineral surfaces, demonstrating its utility in understanding interfacial chemistry. researchgate.net

A representative table of predicted spectroscopic data for a related thiol, 2-methylhept-2-ene-1-thiol, derived from computational studies, highlights the type of information that can be obtained. vulcanchem.com

| Property | Predicted Value | Source |

| S-H Stretch (IR) | ~2540 cm⁻¹ | vulcanchem.com |

| C=C Absorption (IR) | 1640–1680 cm⁻¹ | vulcanchem.com |

| Thiol Proton (¹H NMR) | δ ~1.3–1.4 ppm | vulcanchem.com |

| Alkene Protons (¹H NMR) | δ ~5.2–5.5 ppm | vulcanchem.com |

Ab Initio Methods for High-Accuracy Energy and Geometry Calculations

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. numberanalytics.com These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and geometries. numberanalytics.com For example, ab initio calculations (HF/6-311G(d,p)) have been utilized to assign vibrational modes in the Raman spectra of n-heptanethiol, aiding in the determination of molecular structure and conformational order in self-assembled monolayers (SAMs). osti.gov These calculations can distinguish between different conformers, such as all-trans and those with gauche defects. osti.gov High-level ab initio methods like DLPNO-CCSD(T) are used for precise enthalpy of formation calculations for a wide range of organic molecules. researchgate.net

The following table illustrates the type of data generated from ab initio calculations for n-heptanethiol to aid in the interpretation of experimental Raman spectra. osti.gov

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Conformer |

| Gauche Defect Modes | 2810–2830 | Gauche |

| Methylene (B1212753) Asymmetric Stretch | ~2919 | All-trans and Gauche |

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.com For a flexible molecule like this compound, numerous conformers exist, each with a specific energy. The collection of these conformers and their corresponding energies forms the potential energy landscape. The most stable conformations are those with the lowest energy, which minimize steric hindrance. organicchemistrytutor.com Key conformations include staggered (such as anti and gauche) and eclipsed arrangements. organicchemistrytutor.com While specific conformational analysis data for this compound is not detailed in the search results, studies on similar alkanethiols, like n-heptanethiol, have shown the importance of conformational order, particularly in the context of self-assembled monolayers. osti.gov Computational methods can predict the relative energies of these conformers, providing insight into the molecule's preferred shapes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the investigation of time-dependent phenomena such as conformational changes and intermolecular interactions.

Investigation of Conformational Dynamics in Solution and at Interfaces

MD simulations can be used to study the behavior of this compound in different environments, such as in a solvent or at an interface. These simulations track the movements of individual atoms over time, revealing how the molecule folds and changes its conformation. For example, MD simulations have been used to study the conformational changes of molecules in different solvents like water, heptane (B126788), and toluene. ualberta.ca Such simulations on related systems, like 1-heptanethiol derivatives on gold surfaces, have been performed to understand the binding affinity with proteins in the presence of water. cnu.edu.tw These studies reveal how the molecule's flexibility and interactions with its surroundings influence its dynamic behavior.

Simulation of Adsorption Processes and Surface Interactions

MD simulations are a powerful tool for studying the adsorption of molecules onto surfaces. This is particularly relevant for thiols, which are known to form self-assembled monolayers on metal surfaces. cnu.edu.tw Simulations can model the process of a this compound molecule approaching and binding to a surface, providing details about the binding energy, orientation, and packing of the molecules in the resulting film. cnu.edu.tw Studies on the adsorption of heptanethiol on copper surfaces have revealed details about the formation of chemisorbed monolayers and their structural ordering. acs.org Similarly, MD simulations have been employed to investigate the structural and thermodynamic properties of n-heptane at interfaces with brine and nonionic surfactants. osti.gov These simulations offer molecular-level insights that are crucial for applications in areas like anti-fouling coatings and biomaterials. researchgate.net

Thermodynamic and Kinetic Modeling of Reactions

Computational chemistry provides powerful tools for the thermodynamic and kinetic modeling of reactions involving thiols. While specific modeling studies focusing exclusively on this compound are not extensively available in the reviewed literature, the principles and methodologies can be understood from studies on analogous short-chain and long-chain alkyl thiols. These studies utilize quantum mechanical methods, such as Density Functional Theory (DFT), to predict the feasibility and rates of various chemical transformations.

Reaction Pathway Prediction and Transition State Analysis

The prediction of reaction pathways is a cornerstone of computational chemistry, enabling the exploration of potential chemical transformations. For thiols, this involves mapping out the potential energy surface for reactions such as oxidation, radical additions, and nucleophilic substitutions.

Computational investigations on the reactions of thiols with hydroperoxides have shown that thiols can react to form sulfonic acids and alcohols. adidocdn.dev The energy profile for the reaction of hexane (B92381) thiol with methyl hydroperoxide has been computationally modeled, providing insights that are likely applicable to this compound due to structural similarity. whiterose.ac.uk Such studies identify the most probable reaction routes by calculating the energies of reactants, products, intermediates, and transition states.

Transition state analysis is crucial for determining the kinetics of a reaction. The activation energy (the energy barrier that must be overcome for a reaction to occur) is a key parameter derived from these calculations. For instance, in thiol-ene reactions, which are of great industrial importance, DFT calculations are used to determine the activation energy barriers for both the propagation and chain-transfer steps. researchgate.netnih.gov Studies on the addition of phenylthio radicals to alkenes have shown that the activation energy is controlled by the electrophilic character of the radical and the electronic properties of the alkene. researchgate.net For a molecule like this compound, computational models would predict the activation energies for its addition to various substrates, thereby indicating its reactivity.

In the context of radical-mediated thiol-epoxy reactions, modeling using DFT has been employed to elucidate the reaction mechanisms. tt2.co.uk These studies indicate that while the initial addition of a thiol to an epoxide is relatively slow, the subsequent chain transfer reactions are quite fast. tt2.co.uk The stability of the resulting radicals and ring strain in the epoxide are key factors influencing the reaction kinetics. tt2.co.uk Similar principles would govern the reactions of this compound in such systems.

Computational Elucidation of Reaction Mechanisms

Computational methods offer a detailed, step-by-step view of reaction mechanisms that can be difficult to obtain through experimental means alone. For thiols, this includes understanding their role in nucleophilic aromatic substitution (SNAr) reactions, Michael additions, and redox processes.

Kinetic studies on the reactions of biothiols with electrophiles like 1-fluoro-2,4-dinitrobenzene (B121222) have used computational analysis to support experimental findings, suggesting a mechanism that is borderline between a concerted and a stepwise pathway. frontiersin.org The nucleophilic attack by the thiol group is the central event, and its efficiency can be modulated by factors such as intramolecular hydrogen bonding. frontiersin.org

In the context of Michael additions, which are crucial for bioconjugation, computational studies have modeled the addition of methanethiol (B179389) (as a simple analog for cysteine) to a wide array of Michael acceptors. acs.orgnih.gov These calculations help in understanding the thermodynamics and kinetics of the carbon-sulfur bond formation. The reaction can proceed through different pathways depending on the conditions, such as base-catalyzed or direct thiolate anion addition in aqueous media. acs.orgnih.gov For this compound, similar mechanistic pathways would be expected, with the alkyl chain potentially influencing solubility and steric hindrance.

Furthermore, computational studies have been instrumental in understanding the redox biochemistry of thiols. nih.gov The oxidation of thiols by species like hydrogen peroxide has been shown through quantum-mechanical simulations to proceed via a mechanism that involves a proton transfer occurring after the transition state is reached, leading to the formation of a sulfenic acid. nih.gov

Table 1: Representative Computationally Studied Thiol Reactions and Key Findings

| Reaction Type | Model Thiol(s) | Computational Method(s) | Key Findings |

| Thiol-Ene Radical Addition | Methyl Mercaptan | CBS-QB3 | Alkene structure significantly influences activation barriers and overall reaction kinetics. nih.gov |

| Thiol-Epoxy Radical Reaction | General Thiols | DFT (M06-2X/6-31+G(d,p)) | Thiol addition to epoxides is slow, but the subsequent chain transfer is fast, driven by radical stability. tt2.co.uk |

| Oxidation by Hydroperoxide | Hexane Thiol | DFT | Thiols react with hydroperoxides to form sulfonic acids and alcohols via a non-radical pathway. adidocdn.devwhiterose.ac.uk |

| Michael Addition | Methanethiol | DFT (M06-2X/6-311+G(d,p)) | Thermodynamics and kinetics are sensitive to the nature of the Michael acceptor; thiolate addition is a key pathway. acs.orgnih.gov |

| Nucleophilic Aromatic Substitution | Biothiols | DFT (supporting experimental) | The reaction mechanism can be borderline between concerted and stepwise, influenced by the nucleophile's structure. frontiersin.org |

Advanced Theoretical Descriptors

Beyond reaction modeling, computational chemistry provides a suite of theoretical descriptors that offer profound insights into the electronic structure and reactivity of molecules. For this compound, while specific published analyses are scarce, the application of these descriptors can be inferred from general chemical principles and studies on related molecules.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution.